Ozone;sulfur dioxide
CAS No.: 37341-22-3
Cat. No.: VC3899465
Molecular Formula: O5S
Molecular Weight: 112.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37341-22-3 |
|---|---|
| Molecular Formula | O5S |
| Molecular Weight | 112.06 g/mol |
| IUPAC Name | ozone;sulfur dioxide |
| Standard InChI | InChI=1S/O3.O2S/c2*1-3-2 |
| Standard InChI Key | JTFIBYKYPULNEJ-UHFFFAOYSA-N |
| SMILES | [O-][O+]=O.O=S=O |
| Canonical SMILES | [O-][O+]=O.O=S=O |
Introduction
Molecular Structure and Physicochemical Properties of Ozone-Sulfur Dioxide Interactions
Identification of the O₃·SO₂ Adduct
The compound "ozone;sulfur dioxide" (CAS 37341-22-3) is formally recognized as a 1:1 adduct of ozone and sulfur dioxide, with the molecular formula O₅S and a molecular weight of 112.062 g/mol . Structural analyses suggest a weakly bound complex rather than a stable covalent compound, formed through dipole-dipole interactions between the polar O₃ and SO₂ molecules. The adduct’s instability under standard atmospheric conditions limits its direct detection, though it may transiently exist in high-concentration environments such as volcanic plumes or industrial emission zones .
Table 1: Key Molecular Properties of O₃·SO₂
| Property | Value |
|---|---|
| CAS Number | 37341-22-3 |
| Molecular Formula | O₅S |
| Molecular Weight | 112.062 g/mol |
| Exact Mass | 111.947 g/mol |
| Polar Surface Area | 117.44 Ų |
Comparative Reactivity of O₃ and SO₂
Despite being valence isoelectronic, ozone and sulfur dioxide exhibit markedly different reactivities. Ozone acts as a strong electrophilic 1,3-dipole, readily participating in cycloaddition reactions with alkenes and alkynes. In contrast, SO₂ demonstrates negligible dipolar reactivity due to its larger HOMO-LUMO gap (9.5 eV vs. 6.9 eV for O₃) and lower diradical character . Theoretical studies using CCSD(T) and B3LYP methods reveal that SO₂ cycloadditions to ethylene or acetylene have activation energies >30 kcal/mol higher than analogous O₃ reactions, making them thermodynamically prohibitive under ambient conditions .
Formation Mechanisms and Kinetic Pathways
Heterogeneous Oxidation on Mineral Surfaces
Calcium carbonate (CaCO₃) and volcanic ash surfaces catalyze the oxidation of SO₂ by O₃, forming sulfate (SO₄²⁻) aerosols. Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) studies demonstrate that SO₂ first adsorbs onto basic CaCO₃ sites, followed by O₃-mediated oxidation to surface-bound sulfite (SO₃²⁻) and sulfate . The reaction is first-order in SO₂ (rate constant: 1.4×10⁻⁷ cm³ molecule⁻¹ s⁻¹) and zero-order in O₃, with adsorption as the rate-limiting step .
Table 2: Uptake Coefficients for SO₂ and O₃ on Mineral Surfaces
| Surface | γ(SO₂) | γ(O₃) | Temperature |
|---|---|---|---|
| Volcanic Ash | 10⁻³–10⁻² | 10⁻³–10⁻² | 25°C |
| CaCO₃ | 7.7×10⁻⁴ | Not Reported | 25°C |
Gas-Phase Interactions in Polluted Air
In urban atmospheres, O₃ reacts with olefins from vehicle emissions to form zwitterionic intermediates (e.g., Criegee intermediates), which subsequently oxidize SO₂ to sulfuric acid (H₂SO₄) . This pathway contributes to particulate matter formation during photochemical smog events, with SO₂ oxidation rates enhanced by 40–60% in the presence of 0.1 ppm O₃ .
Environmental and Atmospheric Implications
Volcanic Plume Chemistry
Volcanic emissions release 15–25 Tg/yr of SO₂ globally, with co-emitted ash providing reactive surfaces for O₃ and SO₂ uptake. Reactive uptake coefficients (γ) of 10⁻³–10⁻² measured for both gases on ash suggest that volcanic plumes act as temporary sinks, reducing tropospheric O₃ and SO₂ concentrations by 5–15% during eruption episodes . Ash aging in acidic plume conditions diminishes surface basicity, lowering SO₂ uptake capacity over time .
Satellite Observations of SO₂-O₃ Correlations
The Ozone Monitoring Instrument (OMI) reveals an inverse correlation between SO₂ and O₃ columns in polluted regions, with a Pearson coefficient of −0.72 over East Asia . This anticorrelation arises from O₃ consumption in SO₂ oxidation and NOₓ titration effects in industrial areas. Updated OMSO2 V2 retrieval algorithms improve SO₂ detection limits to 0.5 DU over snow/ice, capturing wintertime Arctic pollution events linked to O₃ depletion .
Analytical Techniques and Detection Methods
Differential Optical Absorption Spectroscopy (DOAS)
Ground-based MAX-DOAS and satellite (OMI, TROPOMI) instruments quantify SO₂ vertical columns by fitting absorption features at 310–325 nm. Validation against Xianghe station data shows a 0.89 correlation coefficient between OMI and ground-based measurements, with a systematic bias of ±0.3 DU .
Knudsen Flow Reactor Studies
Controlled experiments on volcanic glass powders measure SO₂ and O₃ uptake capacities (N_i) of 10¹¹–10¹³ molecules cm⁻², comparable to mineral dust aerosols. Sequential exposure experiments indicate no competitive adsorption between SO₂ and O₃, though sulfite formation enhances subsequent O₃ uptake by 20–30% via redox reactions .
Future Research Directions and Climate Impacts
Improving Sulfate Aerosol Models
Current climate models underestimate sulfate production by 30–50% in dust-rich regions. Incorporating heterogeneous O₃-SO₂ reactions on CaCO₃ and Fe₂O₃ surfaces could resolve this gap, potentially increasing radiative forcing estimates by 0.1–0.3 W/m² .
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